|
REACTION_CXSMILES
|
FC(F)(F)C(OC(=O)C(F)(F)F)=O.C(O[CH:17](OCC)[CH2:18][NH:19][C:20]1[CH:25]=[CH:24][CH:23]=[C:22]([CH2:26][CH3:27])[CH:21]=1)C>FC(F)(F)C(O)=O>[CH2:26]([C:22]1[CH:21]=[C:20]2[C:25]([CH:17]=[CH:18][NH:19]2)=[CH:24][CH:23]=1)[CH3:27]
|
|
Name
|
|
|
Quantity
|
45 mL
|
|
Type
|
reactant
|
|
Smiles
|
FC(C(=O)OC(C(F)(F)F)=O)(F)F
|
|
Name
|
|
|
Quantity
|
11.47 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(CNC1=CC(=CC=C1)CC)OCC
|
|
Name
|
|
|
Quantity
|
45 mL
|
|
Type
|
solvent
|
|
Smiles
|
FC(C(=O)O)(F)F
|
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
solvent
|
|
Smiles
|
FC(C(=O)O)(F)F
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|
Type
|
CUSTOM
|
|
Details
|
After stirring for 30 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred
|
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 2.5 d
|
|
Duration
|
2.5 d
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with methylene chloride (3×100 mL)
|
|
Type
|
WASH
|
|
Details
|
The combined organic layers were washed with saturated NaHCO3 (3×60 mL), saturated NaCl (60 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 25% |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)C1=CC=C2C=CNC2=C1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.6 g | |
| YIELD: PERCENTYIELD | 23% | |
| YIELD: CALCULATEDPERCENTYIELD | 22.8% |
|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |